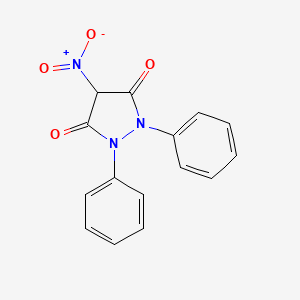
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound with the molecular formula C15H11N3O4. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinediones and their derivatives, which can have different functional groups depending on the reaction conditions .
Applications De Recherche Scientifique
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives are investigated for their potential use in pharmaceuticals, particularly as anti-inflammatory agents.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 4-Nitro-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinedione core structure.
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione: Another derivative with different substituents that affect its chemical and biological properties.
Uniqueness
4-Nitro-1,2-diphenylpyrazolidine-3,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
6148-09-0 |
|---|---|
Formule moléculaire |
C15H11N3O4 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
4-nitro-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H11N3O4/c19-14-13(18(21)22)15(20)17(12-9-5-2-6-10-12)16(14)11-7-3-1-4-8-11/h1-10,13H |
Clé InChI |
AVWXQTDOQZAJHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



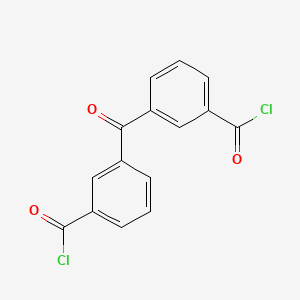


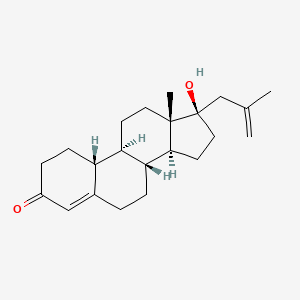

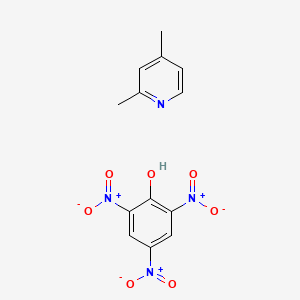

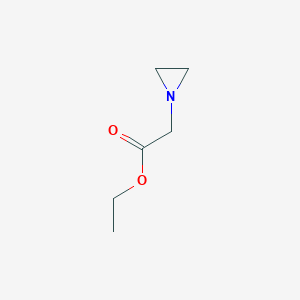
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)


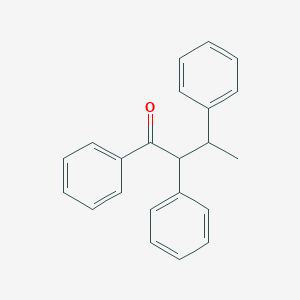
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
